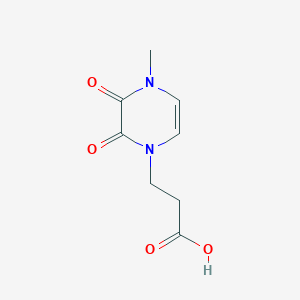![molecular formula C8H13N3O B6497897 1-methyl-3-[(propan-2-yl)amino]-1,2-dihydropyrazin-2-one CAS No. 1339593-93-9](/img/structure/B6497897.png)
1-methyl-3-[(propan-2-yl)amino]-1,2-dihydropyrazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-3-[(propan-2-yl)amino]-1,2-dihydropyrazin-2-one is a novel compound synthesized from the reaction between 1-methyl-3-amino-1,2-dihydropyrazin-2-one and propan-2-yl amine. It is a white crystalline powder with a melting point of 155-157°C. This compound has been studied for its potential applications in the fields of biochemistry, pharmacology and medicinal chemistry.
Applications De Recherche Scientifique
1-methyl-3-[(propan-2-yl)amino]-1,2-dihydropyrazin-2-one has been studied for its potential applications in the fields of biochemistry, pharmacology and medicinal chemistry. It has been shown to inhibit the growth of certain bacteria, fungi and yeast. It has also been studied for its potential use as an anti-inflammatory, analgesic, and anti-tumor agent. Additionally, the compound has been studied for its potential use in the treatment of diabetes, cardiovascular diseases, and other metabolic disorders.
Mécanisme D'action
The exact mechanism of action of 1-methyl-3-[(propan-2-yl)amino]-1,2-dihydropyrazin-2-one is not fully understood. However, it is believed to act as an inhibitor of the enzyme dihydropyridine dehydrogenase, which is involved in the metabolism of glucose and other carbohydrates. It is also believed to act as an inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine.
Biochemical and Physiological Effects
1-methyl-3-[(propan-2-yl)amino]-1,2-dihydropyrazin-2-one has been shown to inhibit the growth of certain bacteria, fungi, and yeast. It has also been shown to have anti-inflammatory, analgesic, and anti-tumor properties. In addition, it has been studied for its potential use in the treatment of diabetes, cardiovascular diseases, and other metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-methyl-3-[(propan-2-yl)amino]-1,2-dihydropyrazin-2-one in laboratory experiments include its low cost, availability, and stability. Additionally, the compound is easy to synthesize and has a low toxicity profile. However, there are some limitations to using this compound in laboratory experiments. These include its low solubility in water, which makes it difficult to use in aqueous solutions. Additionally, the compound is not very soluble in organic solvents, which can limit its use in certain types of experiments.
Orientations Futures
Future research on 1-methyl-3-[(propan-2-yl)amino]-1,2-dihydropyrazin-2-one could focus on further elucidating its mechanism of action, as well as investigating its potential use in the treatment of various diseases and disorders. Additionally, further research could be conducted to determine the optimal dosage and formulation of the compound for different applications. Additionally, further research could be conducted to explore the potential use of the compound as a drug delivery system and to investigate its potential interactions with other drugs. Finally, further research could be conducted to investigate the potential use of the compound in the development of novel pharmaceuticals.
Méthodes De Synthèse
The synthesis of 1-methyl-3-[(propan-2-yl)amino]-1,2-dihydropyrazin-2-one is achieved through a two-step process. First, 1-methyl-3-amino-1,2-dihydropyrazin-2-one is reacted with propan-2-yl amine in the presence of anhydrous sodium acetate and acetic acid at 100°C for 4 hours. The reaction yields 1-methyl-3-[(propan-2-yl)amino]-1,2-dihydropyrazin-2-one in a yield of 86%.
Propriétés
IUPAC Name |
1-methyl-3-(propan-2-ylamino)pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-6(2)10-7-8(12)11(3)5-4-9-7/h4-6H,1-3H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWQFZBNROKFBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC=CN(C1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-[(propan-2-yl)amino]-1,2-dihydropyrazin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-N-[(oxan-3-yl)methyl]pyrimidin-4-amine](/img/structure/B6497837.png)
![N-(cyclopropylmethyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B6497844.png)
![3-[(2,5-dimethylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6497852.png)
![ethyl 1-{2-[5-oxo-7-(propan-2-yl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl]acetyl}piperidine-4-carboxylate](/img/structure/B6497872.png)
![3-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-7-(propan-2-yl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B6497880.png)


![(2Z)-2-{[(4-methylphenyl)formamido]imino}-2H-chromene-3-carboxamide](/img/structure/B6497899.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylpyrimidin-2-amine](/img/structure/B6497903.png)
![4-methyl-2-[(pyrrolidin-2-yl)methoxy]pyrimidine](/img/structure/B6497910.png)
![2-{7-tert-butyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-(pyridin-3-yl)acetamide](/img/structure/B6497914.png)

![2-{6,7-dimethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B6497940.png)